molecular formula C11H11N7O B1521415 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide CAS No. 1199216-05-1

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B1521415
CAS No.: 1199216-05-1
M. Wt: 257.25 g/mol
InChI Key: IJTCIBMHJLVDBT-UHFFFAOYSA-N
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Description

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a phenylacetamide scaffold via a methyl bridge, with an azide (-N₃) functional group at the acetamide side chain. The compound has been cataloged as a specialty chemical (Ref: 10-F369605) but is currently listed as discontinued in commercial inventories .

Properties

IUPAC Name

2-azido-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c12-17-14-5-11(19)16-10-3-1-9(2-4-10)6-18-8-13-7-15-18/h1-4,7-8H,5-6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCIBMHJLVDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193417
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199216-05-1
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199216-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Chloroacetamide

A common and effective method to prepare azidoacetamide derivatives involves the reaction of 2-chloro-N-(4-substituted phenyl)acetamide with sodium azide under reflux conditions in a mixed solvent system, such as ethanol/water (70:30 v/v). The reaction proceeds as a nucleophilic substitution where the chloride is replaced by the azido group.

  • Typical conditions: Reflux at 80 °C for 24 hours.
  • Solvent: Ethanol/water mixture (70:30).
  • Reagents: 2-chloro-N-(4-substituted phenyl)acetamide (0.011 mol) and sodium azide (0.015 mol).
  • Work-up: After reaction completion (monitored by TLC), the product precipitates and is filtered, washed with cold water, and recrystallized from hot ethanol to yield pure azidoacetamide.

This method has been successfully applied to analogues such as 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-nitrophenyl)acetamide, yielding 69-73% with good purity and crystallinity.

Introduction of the 1,2,4-Triazolylmethyl Group

The incorporation of the 1,2,4-triazolylmethyl moiety onto the phenyl ring is more specialized and can be achieved by:

Alkylation of the Phenyl Ring with Triazole Derivatives

  • The phenyl ring bearing an amino group can be alkylated with a suitable triazolylmethyl halide or precursor to form the corresponding N-substituted acetamide.
  • This step may involve base-mediated substitution reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) if the triazole is formed in situ.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry")

  • The CuAAC reaction is a highly efficient method to construct 1,2,3-triazole rings and can be adapted for 1,2,4-triazole analogues with appropriate modifications.
  • The procedure involves reacting an azide-functionalized acetamide with an alkyne-functionalized triazole precursor in the presence of a copper catalyst (e.g., CuSO4 and sodium ascorbate) in a mixed solvent system such as tert-butanol/water.
  • Reaction conditions typically include stirring at 65 °C for 24 hours.
  • The product is then isolated by precipitation, filtration, and purification by column chromatography.

This method has been reported to afford yields around 72% for similar triazole-acetamide hybrids.

Optimization of Reaction Conditions

Research has shown that the choice of copper catalyst, solvent, and reaction conditions significantly affects yield and purity:

Parameter Details
Copper catalyst CuSO4·5H2O, Cu(OAc)2·H2O, CuI, CuCl; Cu(OAc)2·H2O often preferred
Reducing agent Sodium ascorbate to maintain Cu(I) active species
Solvent tert-Butanol/water (1:1), ethanol/water, DMF/water, or ionic liquids
Temperature 30–80 °C depending on step
Reaction time 6–24 hours for substitution; 30 min to 24 h for click reactions
Ultrasound irradiation Enhances reaction rate and yield in some protocols
Ionic liquids [Et3NH][OAc] and others used as green solvents for click chemistry

Under optimized conditions, yields of 84–95% have been reported for related triazole-acetamide compounds using ultrasound-assisted CuAAC in ionic liquids.

Representative Synthetic Procedure

Step 1: Synthesis of 2-Azido-N-(4-substituted phenyl)acetamide

  • Dissolve 2-chloro-N-(4-substituted phenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in ethanol/water (70:30).
  • Reflux at 80 °C for 24 h.
  • Monitor reaction by TLC.
  • Cool mixture, filter precipitated product, wash with cold water.
  • Recrystallize from hot ethanol.

Step 2: Formation of this compound

  • Dissolve azidoacetamide and alkyne-functionalized triazole precursor in tert-butanol/water (1:1).
  • Add CuSO4·5H2O (20 mol%) and sodium ascorbate (40 mol%) sequentially.
  • Stir at 65 °C for 24 h.
  • Precipitate product by adding cold water.
  • Filter, wash, dry, and purify by chromatography.

Summary Table of Preparation Methods

Step Reagents and Conditions Yield (%) Notes
Nucleophilic substitution 2-chloro-N-(4-substituted phenyl)acetamide + NaN3, EtOH/H2O (70:30), reflux 24 h, 80 °C 69–73 Formation of azidoacetamide intermediate
CuAAC click reaction Azidoacetamide + alkyne-triazole, CuSO4·5H2O + sodium ascorbate, t-BuOH/H2O, 65 °C, 24 h 72–95 Formation of triazolylmethyl substitution
Ultrasound-assisted CuAAC Same as above with ultrasound irradiation Up to 95 Enhanced rate and yield
Ionic liquid medium [Et3NH][OAc] ionic liquid as solvent 84–95 Greener method with shorter reaction times

Research Findings and Notes

  • The azido group in the acetamide intermediate exhibits conformational flexibility, influencing reactivity and crystallization behavior.
  • Intramolecular hydrogen bonding stabilizes the conformation of the acetamide and triazole moieties, which is critical for the purity and yield of the final compound.
  • The CuAAC method is highly favored for its regioselectivity, mild conditions, and tolerance to functional groups, making it ideal for synthesizing triazole-linked acetamides.
  • Use of ionic liquids and ultrasound irradiation represents a significant advancement in making the synthesis more environmentally friendly and efficient.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, thiols, amines.

    Catalysts: Copper(I) ions (Cu(I)), palladium catalysts.

Major Products

    Reduction: Conversion to the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Formation of new heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes in living cells.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, enabling the selective modification of biomolecules. The triazole ring can interact with various molecular targets, influencing enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • Structure : Differs in the triazole type (1,2,3-triazole vs. 1,2,4-triazole) and substituents (naphthyloxy group vs. phenyl group).
  • Synthesis: Prepared via CuAAC between 2-azido-N-phenylacetamide (5a) and (prop-2-yn-1-yloxy)naphthalene (2a) in a tert-butanol/water solvent system .
  • Spectral Data :
    • IR : 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O) .
    • ¹H NMR : Peaks at δ 5.38 (–NCH₂CO–) and δ 10.79 (–NH) .
b) 2-Azido-N-(4-sulfamoylphenyl)acetamide Derivatives (e.g., Compound 7a)
  • Structure : Features a sulfamoyl group on the phenyl ring instead of the 1,2,4-triazole-methyl group.
  • Application : Used in symmetric molecules targeting tumor-associated lactate dehydrogenase inhibition .
c) Pramiconazole
  • Structure : Contains a 1,2,4-triazolylmethyl group embedded in a dioxolan scaffold.
  • Application : Antifungal agent with CAS RN 219923-85-0, highlighting the therapeutic relevance of 1,2,4-triazole derivatives .

Functional Group Impact on Reactivity and Bioactivity

Compound Name Triazole Type Key Functional Groups Reactivity/Bioactivity Highlights
Target Compound 1,2,4-triazole Azide (–N₃), acetamide Click chemistry applications (e.g., bioconjugation)
6a 1,2,3-triazole Naphthyloxy, acetamide Antimicrobial potential inferred from IR/NMR data
Pramiconazole 1,2,4-triazole Dioxolan, difluorophenyl Antifungal activity (LD₅₀ < 1 µM)
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol 1,2,4-triazole Hydroxymethyl Intermediate for drug synthesis (mp 68–70°C)

Spectral and Physicochemical Comparisons

a) Infrared Spectroscopy
  • Compound 6b: Shows –NO₂ asymmetric stretch at 1504 cm⁻¹ and C=O at 1682 cm⁻¹ .
b) Mass Spectrometry
  • Compound 6m : HRMS [M + H]⁺ calculated 393.1118, observed 393.1112 .
  • Compound 6b : HRMS [M + H]⁺ calculated 404.1359, observed 404.1348 .
c) Thermal Properties
  • Related Triazole Derivatives: Melting points range from 68–100°C, as seen in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol (mp 68–70°C) .

Biological Activity

2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS Number: 1199216-05-1) is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁N₇O
  • Molecular Weight : 257.26 g/mol
  • MDL Number : MFCD13248790
  • Hazard Classification : Irritant .

Synthesis

The synthesis of this compound typically involves the reaction of azides with appropriate precursors under controlled conditions. Various methods have been documented for synthesizing triazole derivatives, including copper-catalyzed reactions and other multistep processes .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For example, related triazole derivatives have shown effectiveness against various phytopathogenic bacteria and fungi. In a study evaluating several triazole derivatives, some exhibited good antibacterial activity against Xanthomonas oryzae with EC50 values significantly lower than control agents .

CompoundPathogenEC50 (μg/mL)
7eX. oryzae34.5
7gX. oryzae38.3
ControlBismerthiazol85.6

Additionally, antifungal experiments demonstrated weak inhibition capabilities against several phytopathogenic fungi at concentrations around 50 μg/mL, suggesting potential applications in agricultural settings .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. For instance, certain derivatives displayed IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Study on Antimicrobial Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance activity against specific pathogens .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of electron-donating groups on the phenyl ring significantly influenced the biological activity of triazole compounds. Modifications at specific positions on the ring were found to be crucial for enhancing both antibacterial and antifungal activities .

Q & A

Q. Q1. What is the standard synthetic route for 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide?

The compound is synthesized via a two-step procedure:

Azidation : React 2-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide with sodium azide (NaN₃) in a toluene-water (8:2) solvent system under reflux for 5–7 hours. Monitor completion via TLC (hexane:ethyl acetate, 9:1). Post-reaction, isolate the azide by solvent evaporation or crystallization .

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne derivative (e.g., (prop-2-yn-1-yloxy)naphthalene) in tert-butanol-water (3:1) at room temperature for 6–8 hours. Purify via recrystallization (ethanol) .

Advanced Synthesis

Q. Q2. How can regioselectivity in triazole formation be optimized during synthesis?

Regioselectivity in CuAAC reactions is influenced by:

  • Catalyst choice : Copper(I) sources (e.g., Cu(OAc)₂) favor 1,4-regioisomers. Alternative catalysts (e.g., Ru) may alter selectivity but are less common .
  • Solvent polarity : Polar solvents (e.g., tert-butanol-water) enhance reaction efficiency and regiocontrol.
  • Alkyne substitution : Electron-withdrawing groups on alkynes can shift selectivity. For example, naphthalene-based alkynes improve yield (e.g., 6a: 85% yield) .

Basic Characterization

Q. Q3. Which spectroscopic methods confirm the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identify –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and triazole C–N (1303–1340 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirm phenyl (δ 7.20–8.61 ppm), triazole (δ 8.36–8.40 ppm), and acetamide (–NCH₂CO–, δ 5.38–5.48 ppm) groups .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ for 6b: calculated 404.1359, observed 404.1348) .

Advanced Characterization

Q. Q4. How can discrepancies in NMR data for triazole derivatives be resolved?

Discrepancies arise from:

  • Solvent effects : Use deuterated DMSO or CDCl₃ to standardize chemical shifts.
  • Dynamic processes : Variable-temperature NMR can resolve tautomerism in triazoles.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in 6c: δ 7.43–8.61 ppm) .

Basic Biological Activity

Q. Q5. What biological activities are associated with this compound?

Triazole-acetamide hybrids exhibit:

  • Antimicrobial activity : Triazole rings disrupt bacterial cell membranes or enzyme function (e.g., 6a–m derivatives) .
  • Anticancer potential : Acetamide moieties inhibit kinase or protease activity via hydrogen bonding .

Advanced Biological

Q. Q6. How do structural modifications influence bioactivity?

  • Phenyl substituents : Nitro groups (e.g., 6b, 6c) enhance antibacterial activity (IC₅₀: 12–15 µM) but reduce solubility .
  • Triazole position : 1,2,4-triazoles (vs. 1,2,3) improve metabolic stability due to reduced oxidation .
  • Hybrid systems : Adding morpholino (e.g., 9a) or benzodiazolyl groups (e.g., 9c) increases target affinity .

Data Contradiction Analysis

Q. Q7. How to reconcile conflicting reports on bioactivity across studies?

Approaches include:

  • Dose-response validation : Test compounds under standardized assays (e.g., MIC for antimicrobials).
  • Target profiling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with proteins like CYP51 or JAK kinases .
  • Meta-analysis : Compare substituent effects (e.g., nitro vs. methoxy groups in 6b vs. 9e) .

Mechanistic Studies

Q. Q8. What methods elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ against targets like fungal lanosterol 14α-demethylase .
  • Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .
  • Computational modeling : MD simulations predict triazole interactions with ATP-binding pockets (e.g., in kinase inhibitors) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 2
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2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

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